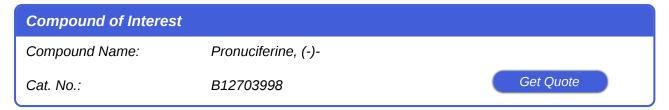


Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of (-)-Pronuciferine

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific preclinical pharmacokinetic data for (-)-Pronuciferine in animal models is not publicly available. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related aporphine alkaloids and serve as a comprehensive guide for designing and executing such studies. The quantitative data presented is hypothetical and for illustrative purposes only.

Data Presentation (Hypothetical)

The following tables represent a standard format for summarizing key pharmacokinetic parameters of (-)-Pronuciferine following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. These values are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of (-)-Pronuciferine in Sprague-Dawley Rats (n=6 per group)



Parameter	Intravenous (2 mg/kg)	Oral (10 mg/kg)
Cmax (ng/mL)	850.2 ± 125.4	275.6 ± 68.9
Tmax (h)	0.08 (5 min)	0.75 ± 0.25
AUC(0-t) (ng·h/mL)	1234.5 ± 210.8	987.3 ± 189.2
AUC(0-∞) (ng·h/mL)	1289.7 ± 225.3	1056.4 ± 201.7
t1/2 (h)	2.5 ± 0.6	3.1 ± 0.8
Cl (L/h/kg)	1.55 ± 0.28	-
Vdss (L/kg)	4.8 ± 0.9	-
Bioavailability (F%)	-	16.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. Cl: Clearance. Vdss: Volume of distribution at steady state. F%: Absolute oral bioavailability.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines the procedures for administering (-)-Pronuciferine to rats and collecting blood samples for pharmacokinetic analysis.

2.1.1. Animals and Housing

· Species: Sprague-Dawley rats.

Sex: Male.

Weight: 200-250 g.



Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
 Animals should be acclimated for at least one week before the experiment.

2.1.2. Dosing Preparation and Administration

- Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of (-)-Pronuciferine in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The final solution should be sterile-filtered.
- Oral (PO) Formulation: Prepare a 2 mg/mL suspension of (-)-Pronuciferine in a vehicle of 0.5% methylcellulose in water.
- Administration:
 - IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein. The dose volume should be 2 mL/kg.[1]
 - PO Group: Administer a single dose of 10 mg/kg by oral gavage. The dose volume should be 5 mL/kg.[2]
- Fasting: Rats in the oral administration group should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[3]

2.1.3. Blood Sample Collection

- Method: Collect blood samples (approximately 200 μL) from the jugular vein or via sparse sampling from the tail vein.[4]
- Time Points:
 - IV Group: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
 - PO Group: 0 (predose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.[3]
 [5]
- Sample Handling: Collect blood into tubes containing K2EDTA as an anticoagulant.
 Immediately place the tubes on ice.



2.1.4. Plasma Preparation and Storage

- Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
- Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
- Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol: Quantification of (-)-Pronuciferine in Rat Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (-)-Pronuciferine in plasma samples.

2.2.1. Materials and Reagents

- · (-)-Pronuciferine reference standard
- Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another aporphine alkaloid.
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water

2.2.2. Sample Preparation (Protein Precipitation)

- Thaw plasma samples on ice.
- To 50 μL of plasma in a microcentrifuge tube, add 150 μL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).



- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

2.2.3. LC-MS/MS Conditions

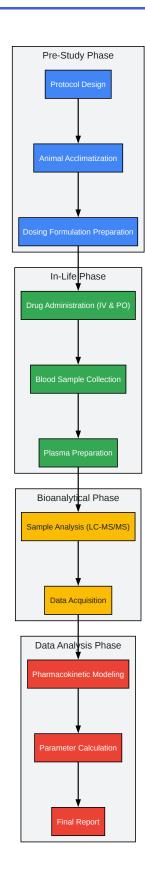
Parameter	Condition	
LC System	UPLC or HPLC system	
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
MS System	Triple quadrupole mass spectrometer	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
MRM Transitions	(-)-Pronuciferine: To be determined by infusing a standard solution (e.g., Q1: 312.1 m/z -> Q3: 283.1 m/z).Internal Standard: To be determined.	
Collision Energy	To be optimized for each transition.	



- 2.2.4. Method Validation The bioanalytical method should be validated according to regulatory guidelines, assessing:
- · Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (intra-day and inter-day)
- Matrix Effect
- Recovery
- Stability (bench-top, freeze-thaw, and long-term)

Mandatory Visualizations

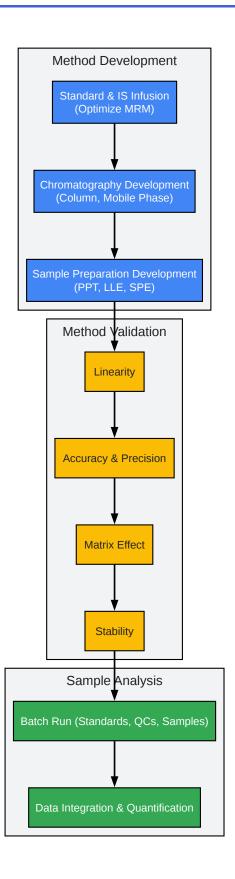




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Caption: Experimental workflow for a preclinical pharmacokinetic study.

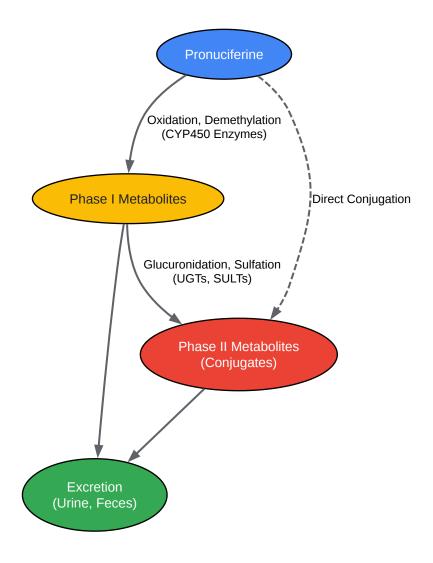




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Caption: Bioanalytical method development and validation workflow.





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Caption: Generalized metabolic pathways for aporphine alkaloids.

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